Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)benzoate
Description
Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)benzoate is a synthetic small molecule characterized by a benzamide core fused with a substituted furan moiety. Its structure comprises a methyl ester group at the 2-position of the benzoate ring and a 2-chlorophenyl-substituted furan-2-carboxamido group (Figure 1). This compound is hypothesized to be synthesized via acylation of methyl 2-aminobenzoate with a 5-(2-chlorophenyl)furan-2-carbonyl chloride derivative, analogous to methods described for structurally related compounds .
Properties
IUPAC Name |
methyl 2-[[5-(2-chlorophenyl)furan-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4/c1-24-19(23)13-7-3-5-9-15(13)21-18(22)17-11-10-16(25-17)12-6-2-4-8-14(12)20/h2-11H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSHGYWDSKBUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)benzoate typically involves the reaction of 2-chlorophenylfuran-2-carboxylic acid with methyl anthranilate under specific conditions. The reaction is often catalyzed by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Methyl 2-(5-phenylfuran-2-carboxamido)benzoate.
Substitution: Methyl 2-(5-(2-aminophenyl)furan-2-carboxamido)benzoate or similar derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)benzoate serves as a versatile building block in organic synthesis. It is utilized for creating more complex molecules and studying reaction mechanisms. Its ability to undergo various chemical transformations, such as oxidation, reduction, and substitution reactions, makes it an essential compound in synthetic organic chemistry.
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Converts the furan ring to dicarboxylic acid derivatives | Furan-2,5-dicarboxylic acid |
| Reduction | Reduces chlorophenyl to phenyl group | Methyl 2-(5-phenylfuran-2-carboxamido)benzoate |
| Substitution | Substitutes chlorine with nucleophiles | Methyl 2-(5-(2-aminophenyl)furan-2-carboxamido)benzoate |
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens and cancer cell lines.
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various furan derivatives, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, indicating its potential as a lead compound for developing new antimicrobial agents .
Medicinal Applications
Pharmaceutical Development
Due to its unique structural features, this compound is explored as a lead compound in drug development. Its mechanism of action involves binding to specific molecular targets, modulating enzyme activity, and potentially serving as a TrkA inhibitor to promote nerve regeneration .
Case Study: Cancer Treatment
In recent research focused on pancreatic cancer therapies, analogs of this compound were tested for their ability to inhibit key oncogenic pathways. The results indicated that these derivatives could reduce tumor cell proliferation by interfering with polyamine metabolism .
Industrial Applications
Advanced Materials Development
The compound is also utilized in the industrial sector for developing advanced materials. Its chemical properties allow it to serve as a precursor in various chemical processes, enhancing material performance in applications ranging from coatings to pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The furan ring and chlorophenyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Compound B’s bulkier (3,4-dimethylphenoxy)methyl group increases molecular weight and likely impacts solubility and bioavailability compared to the target compound .
Biological Activity
Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)benzoate is an organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a chlorophenyl group, and a carboxamide moiety, which contribute to its unique properties. The presence of these functional groups is significant as they influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit particular enzymes by forming stable complexes that block their active sites. The furan ring and chlorophenyl group enhance binding affinity and specificity, potentially leading to various therapeutic effects.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
Table 1 summarizes the IC50 values for various cancer cell lines:
These values suggest that the compound may be more potent than standard chemotherapeutic agents like 5-Fluorouracil.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary studies indicate effectiveness against certain bacterial strains, particularly those resistant to conventional antibiotics. For instance:
- Staphylococcus aureus : Exhibited significant growth inhibition.
- Escherichia coli : Limited activity observed.
The minimum inhibitory concentration (MIC) values for these pathogens are summarized in Table 2:
Case Studies and Research Findings
- In Vitro Assays : A study conducted on various derivatives of the compound demonstrated that modifications to the chlorophenyl group can enhance anticancer activity. For example, derivatives with electron-withdrawing groups showed improved potency against MCF-7 cells .
- Combination Therapy : In combination with other anticancer agents, this compound has shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines .
- Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to optimize the compound's structure for improved selectivity and reduced toxicity. Early results indicate that minor modifications can significantly affect biological activity and safety profiles .
Q & A
Q. How does the compound interact with biological membranes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
